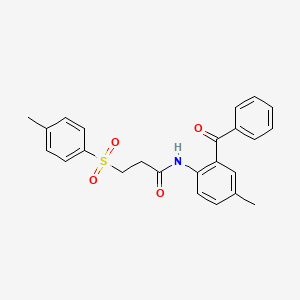
N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide, also known as BMTP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BMTP belongs to the family of tosylamides and has been extensively studied for its anti-cancer properties.
作用機序
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has been shown to bind to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cellular processes that are essential for cell division.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has also been shown to have anti-inflammatory and analgesic properties. In addition, N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has been found to have low toxicity and high selectivity for cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide in lab experiments is its low toxicity and high selectivity for cancer cells. This makes it an ideal candidate for further development as a potential anti-cancer drug. However, one of the limitations of using N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide in lab experiments is its low solubility, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide. One area of research is the development of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide as a potential anti-cancer drug. Further studies are needed to determine the optimal dosage and administration route for N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide, as well as its potential side effects. Another area of research is the development of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide as a potential anti-inflammatory and analgesic drug. In addition, further studies are needed to better understand the mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide and its potential applications in other areas of medicine.
Conclusion:
In conclusion, N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has been extensively studied for its anti-cancer properties and has also been shown to have anti-inflammatory and analgesic properties. Further research is needed to better understand the mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide and its potential applications in other areas of medicine.
合成法
The synthesis method of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide involves the reaction of 2-benzoyl-4-methylphenylamine with 3-tosylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
科学的研究の応用
N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has been extensively studied for its anti-cancer properties. It has been found to be effective against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. In addition to its anti-cancer properties, N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has also been studied for its anti-inflammatory and analgesic properties.
特性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-17-8-11-20(12-9-17)30(28,29)15-14-23(26)25-22-13-10-18(2)16-21(22)24(27)19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPJJAVQYJVHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

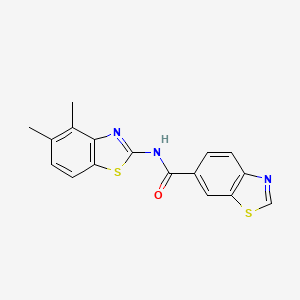
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2848597.png)
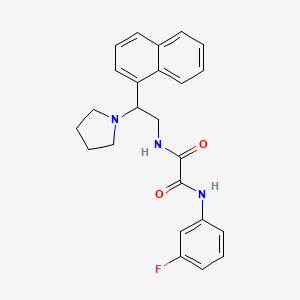
![5-(4-fluorophenyl)-1-(3-methoxybenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2848601.png)
![4-(4-Methyl-2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2848603.png)
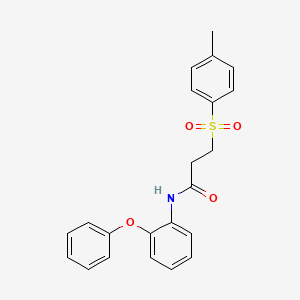
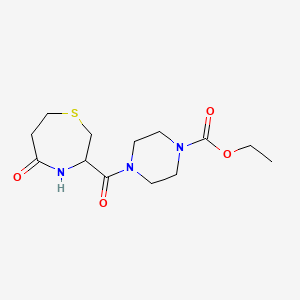
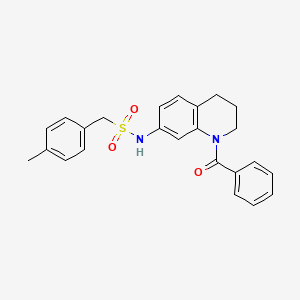
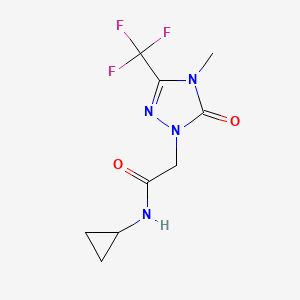
![1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2848613.png)
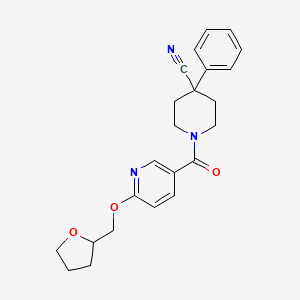

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2848616.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2848618.png)